molecular formula C9H8O2 B13205017 4-(3-Hydroxyprop-1-YN-1-YL)phenol

4-(3-Hydroxyprop-1-YN-1-YL)phenol

Cat. No.: B13205017
M. Wt: 148.16 g/mol
InChI Key: ZBUXSOAUWWXDNS-UHFFFAOYSA-N
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Description

4-(3-Hydroxyprop-1-YN-1-YL)phenol is a chemical compound with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol It is a derivative of phenol, characterized by the presence of a hydroxypropynyl group at the para position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxyprop-1-YN-1-YL)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a propargyl alcohol derivative . The reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxyprop-1-YN-1-YL)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyprop-1-YN-1-YL)phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 4-(3-Hydroxyprop-1-YN-1-YL)phenol is unique due to its triple bond, which imparts distinct reactivity and stability compared to its analogs with double bonds. This makes it particularly valuable in synthetic chemistry for creating complex molecular architectures .

Properties

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

4-(3-hydroxyprop-1-ynyl)phenol

InChI

InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,10-11H,7H2

InChI Key

ZBUXSOAUWWXDNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCO)O

Origin of Product

United States

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